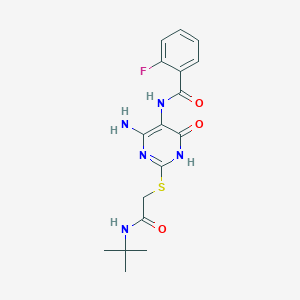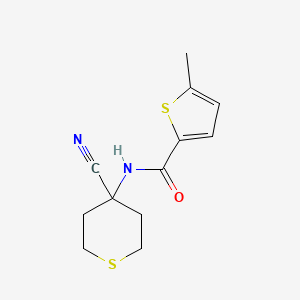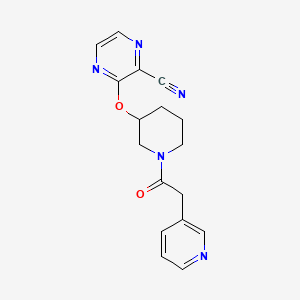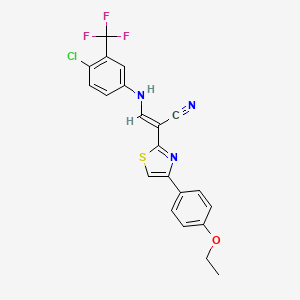
N-(4-amino-2-((2-(tert-butylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including an amine group, a thioether group, a pyrimidinone group, and a fluorobenzamide group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : The compound has been used in the synthesis of complex organic molecules, including peptide nucleic acid monomers. For instance, its synthesis involves reactions with key synthons and benzoyl chloride, followed by hydrolysis and coupling with protected PNA backbones (Gasser et al., 2006).
Characterization Methods : Detailed characterization of similar compounds, involving spectroscopic and spectrometric techniques like NMR spectroscopy and mass spectrometry, is a critical aspect of research in this domain (Desai et al., 2013).
Biological and Medicinal Applications
Antibacterial Agents : Derivatives of this compound have shown potential as antibacterial agents, with some demonstrating significant activity against Gram-negative bacteria (Satoh et al., 2009).
Anticancer Research : Compounds structurally similar to N-(4-amino-2-((2-(tert-butylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide have been investigated for their potential as anticancer agents. Their synthesis and evaluation often involve understanding their interaction with cancer-related enzymes and receptors (Theoclitou et al., 2011).
Antitumor Agents : These compounds have been evaluated for their potential as antitumor agents, with some demonstrating inhibitory activity against key enzymes involved in tumor growth and proliferation (Gangjee et al., 2005).
Molecular Interactions and Docking Studies
Molecular Docking : Some derivatives have been studied using molecular docking techniques to understand their interactions with bacterial protein receptors, which is crucial for the development of new antibacterial compounds (Ravichandiran et al., 2015).
DNA Precursor Metabolism : Research has explored the effects of related compounds on DNA precursor metabolism, which is significant in understanding their biological activities and potential side effects (Milam et al., 1986).
Chemical Reactions and Properties
Cycloaddition Reactions : The compound's derivatives are involved in cycloaddition reactions, important for creating complex molecular structures used in various applications, including the development of fluorescent compounds (Lu et al., 2022).
Electrochemical Studies : Electrochemical properties of related compounds have been studied, which can be analytically useful for detecting specific molecular interactions or transformations (Robert-Piessard et al., 1997).
Analytical Applications
Fluorescent Probes : Some derivatives have been developed as fluorescent probes for selective discrimination in chemical and biological sciences, demonstrating the versatility of the compound in analytical applications (Wang et al., 2012).
X-ray Diffraction Studies : X-ray diffraction techniques have been used to determine the crystal structure of derivatives, providing insights into their molecular configuration and potential applications in material science (Sanjeevarayappa et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3S/c1-17(2,3)23-11(24)8-27-16-21-13(19)12(15(26)22-16)20-14(25)9-6-4-5-7-10(9)18/h4-7H,8H2,1-3H3,(H,20,25)(H,23,24)(H3,19,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBZPLRDHLSOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-(tert-butylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)
![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)
![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)
![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)
![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)
![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)

![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)

